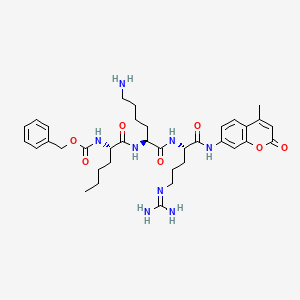
Z-Nle-Lys-Arg-AMC
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Z-Nle-Lys-Arg-AMC: is a fluorogenic peptide substrate that specifically monitors cathepsin B activity over a broad pH range . This compound is widely used in scientific research due to its ability to provide insights into the activity of cathepsin B, a lysosomal cysteine protease involved in protein degradation and various cellular processes .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Z-Nle-Lys-Arg-AMC involves the coupling of the peptide sequence Z-Nle-Lys-Arg with the fluorogenic molecule 7-amino-4-methylcoumarin (AMC). The process typically includes the following steps:
Peptide Synthesis: The peptide sequence Z-Nle-Lys-Arg is synthesized using solid-phase peptide synthesis (SPPS) techniques.
Coupling Reaction: The synthesized peptide is then coupled with AMC using standard peptide coupling reagents such as HBTU (O-(benzotriazol-1-yl)-N,N,N’,N’-tetramethyluronium hexafluorophosphate) and DIPEA (N,N-diisopropylethylamine).
Purification: The final product is purified using high-performance liquid chromatography (HPLC) to obtain the desired purity.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves automated peptide synthesizers for SPPS and large-scale HPLC systems for purification. The reaction conditions are optimized to ensure high yield and purity of the final product .
化学反应分析
Types of Reactions: Z-Nle-Lys-Arg-AMC primarily undergoes hydrolysis reactions catalyzed by cathepsin B. The hydrolysis of the peptide bond between the arginine residue and AMC releases the fluorogenic AMC molecule, which can be detected using fluorescence spectroscopy .
Common Reagents and Conditions:
Reagents: Cathepsin B enzyme, buffer solutions (e.g., phosphate-buffered saline, pH 7.4).
Major Products: The major product formed from the hydrolysis reaction is the free AMC molecule, which exhibits strong fluorescence and can be quantitatively measured .
科学研究应用
Chemistry: Z-Nle-Lys-Arg-AMC is used as a substrate in enzymatic assays to study the activity and specificity of cathepsin B. It helps in understanding the enzyme’s catalytic mechanism and substrate preferences .
Biology: In biological research, this compound is employed to monitor cathepsin B activity in various cell types, including neuronal and glial cells. This is crucial for studying the role of cathepsin B in cellular processes such as autophagy, apoptosis, and protein degradation .
Medicine: this compound is used in medical research to investigate the involvement of cathepsin B in diseases such as cancer, neurodegenerative disorders, and inflammatory conditions. It aids in the development of diagnostic tools and therapeutic strategies targeting cathepsin B .
Industry: In the pharmaceutical industry, this compound is utilized in high-throughput screening assays to identify potential inhibitors of cathepsin B. These inhibitors can serve as lead compounds for drug development .
作用机制
Z-Nle-Lys-Arg-AMC exerts its effects by serving as a substrate for cathepsin B. The enzyme cleaves the peptide bond between the arginine residue and AMC, releasing the fluorogenic AMC molecule. This cleavage event is specific to cathepsin B and can be monitored using fluorescence spectroscopy . The molecular target of this compound is the active site of cathepsin B, where the hydrolysis reaction occurs .
相似化合物的比较
Z-Phe-Arg-AMC: Another fluorogenic peptide substrate used to monitor cathepsin B activity but lacks specificity compared to Z-Nle-Lys-Arg-AMC.
Z-Arg-Arg-AMC: Monitors cathepsin B activity at neutral pH but displays minimal activity at acidic pH.
Uniqueness: this compound is unique due to its ability to specifically monitor cathepsin B activity over a broad pH range, from acidic to neutral conditions. This specificity makes it a valuable tool for studying cathepsin B activity in various physiological and pathological contexts .
属性
分子式 |
C36H50N8O7 |
|---|---|
分子量 |
706.8 g/mol |
IUPAC 名称 |
benzyl N-[(2S)-1-[[(2S)-6-amino-1-[[(2S)-5-(diaminomethylideneamino)-1-[(4-methyl-2-oxochromen-7-yl)amino]-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxohexan-2-yl]carbamate |
InChI |
InChI=1S/C36H50N8O7/c1-3-4-13-29(44-36(49)50-22-24-11-6-5-7-12-24)34(48)42-27(14-8-9-18-37)33(47)43-28(15-10-19-40-35(38)39)32(46)41-25-16-17-26-23(2)20-31(45)51-30(26)21-25/h5-7,11-12,16-17,20-21,27-29H,3-4,8-10,13-15,18-19,22,37H2,1-2H3,(H,41,46)(H,42,48)(H,43,47)(H,44,49)(H4,38,39,40)/t27-,28-,29-/m0/s1 |
InChI 键 |
NORKJDJOQHFBSO-AWCRTANDSA-N |
手性 SMILES |
CCCC[C@@H](C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCN=C(N)N)C(=O)NC1=CC2=C(C=C1)C(=CC(=O)O2)C)NC(=O)OCC3=CC=CC=C3 |
规范 SMILES |
CCCCC(C(=O)NC(CCCCN)C(=O)NC(CCCN=C(N)N)C(=O)NC1=CC2=C(C=C1)C(=CC(=O)O2)C)NC(=O)OCC3=CC=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


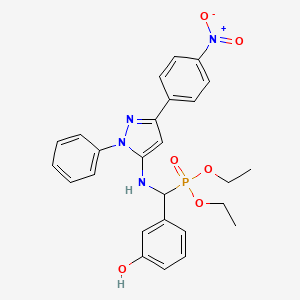

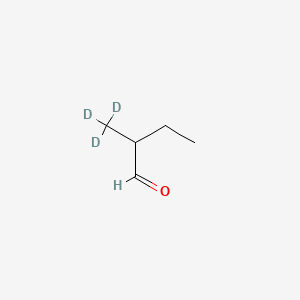

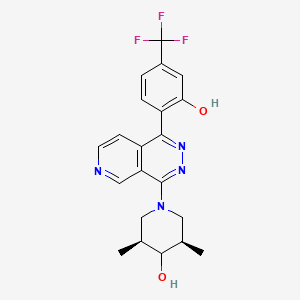

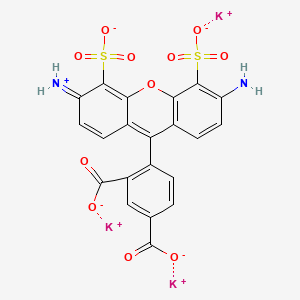
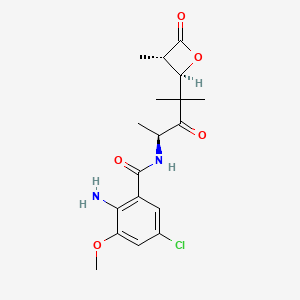
![fac-[Re(CO)3(L3)(H2O)][NO3]](/img/structure/B12375279.png)
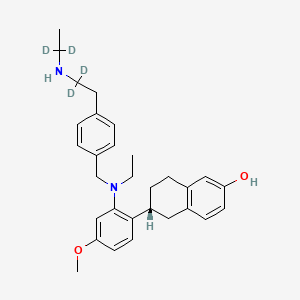

![N-[(4-Hydroxy-3-methoxyphenyl)methyl]-7-phenylhept-6-ynamide](/img/structure/B12375322.png)
![2-azido-N-[(2R,4R,5R)-2,4,5-trihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide](/img/structure/B12375325.png)
![2-[4-[(4S,5R)-2-(4-tert-butyl-2-ethoxyphenyl)-4,5-bis(4-chlorophenyl)-4,5-dimethylimidazole-1-carbonyl]piperazin-1-yl]acetic acid](/img/structure/B12375333.png)
